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molecular formula C4H3NO2S B1581588 2-Nitrothiophene CAS No. 609-40-5

2-Nitrothiophene

Cat. No. B1581588
M. Wt: 129.14 g/mol
InChI Key: JIZRGGUCOQKGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05470867

Procedure details

12.8 g of 85% 2-nitro-thiophene and 33.6 g of 4-amino-4H-1,2,4-triazole (1-1, 3-4) were dissolved at ambient temperature in 100 ml of anhydrous dimethyl-sulfoxide and the solution was cooled down to 5° C. A solution of 22.4 g of potassium terbutylate in 100 ml of anhydrous dimethyl-sulfoxide was added over about 15 minutes and the suspension was stirred for a further 15 minutes at ambient temperature, then poured into 0.6 liter of a saturated solution of ammonium chloride. Extraction was carried out 3 times with 500 ml of ethyl acetate and the extracts were washed 3 times with 400 ml of water, dried, filtered and evaporated to dryness. The product was dissolved in 800 ml of methylene chloride, followed by filtration and evaporation to dryness. The product was crystallized from 20 ml of isopropyl ether and the crystals were separated out, washed with isopropyl ether and then dried at 80° C. under reduced pressure to obtain 5.1 g of the expected product melting at 159° C.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium terbutylate
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
0.6 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)([O-:3])=[O:2].[NH2:9]N1C=NN=C1.[Cl-].[NH4+]>CS(C)=O>[N+:1]([C:4]1[S:5][CH:6]=[CH:7][C:8]=1[NH2:9])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1SC=CC1
Name
Quantity
33.6 g
Type
reactant
Smiles
NN1C=NN=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
potassium terbutylate
Quantity
22.4 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
saturated solution
Quantity
0.6 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred for a further 15 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the extracts were washed 3 times with 400 ml of water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in 800 ml of methylene chloride
FILTRATION
Type
FILTRATION
Details
followed by filtration and evaporation to dryness
CUSTOM
Type
CUSTOM
Details
The product was crystallized from 20 ml of isopropyl ether
CUSTOM
Type
CUSTOM
Details
the crystals were separated out
WASH
Type
WASH
Details
washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1SC=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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